Nitromethyl phenyl sulfone
Overview
Description
Nitromethyl phenyl sulfone: is an organic compound characterized by the presence of a nitromethyl group (-CH2NO2) and a sulphonyl group (-SO2-) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Nitromethyl phenyl sulfone, also known as ((Nitromethyl)sulphonyl)benzene or Benzenesulphonyl nitromethane, is a versatile acidic analogue of nitromethane Sulfones, in general, are known to be versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules .
Mode of Action
Vinyl sulfones, a related class of compounds, are known to inactivate their target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme
Biochemical Pathways
Sulfones are known to be involved in various chemical transformations, leading to their description as 'chemical chameleons’ . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .
Result of Action
The result of action for similar compounds, such as vinyl sulfones, includes the irreversible inactivation of target enzymes . This leads to a strong enhancement of binding affinity and prolongs the resting time at the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The preparation of Nitromethyl phenyl sulfone can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products:
Oxidation: Nitrobenzene derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Nitromethyl phenyl sulfone is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a probe for investigating biochemical pathways .
Medicine: this compound derivatives have shown potential as therapeutic agents due to their ability to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is employed in the production of dyes, polymers, and other specialty chemicals .
Comparison with Similar Compounds
Nitrobenzene: Contains a nitro group attached to a benzene ring but lacks the sulphonyl group.
Benzenesulfonic Acid: Contains a sulphonyl group attached to a benzene ring but lacks the nitromethyl group.
((Methyl)sulphonyl)benzene: Contains a sulphonyl group and a methyl group attached to a benzene ring.
Uniqueness: Nitromethyl phenyl sulfone is unique due to the presence of both nitromethyl and sulphonyl groups, which confer distinct reactivity and functional properties compared to other similar compounds .
Properties
IUPAC Name |
nitromethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLJTCVZHUANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175532 | |
Record name | ((Nitromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21272-85-5 | |
Record name | [(Nitromethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21272-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitromethyl phenyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021272855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((Nitromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(nitromethyl)sulphonyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROMETHYL PHENYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZYR3Y72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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